molecular formula C14H9NO4 B1436544 1,3-Dihydroxy-9-acridinecarboxylic acid CAS No. 28332-99-2

1,3-Dihydroxy-9-acridinecarboxylic acid

Cat. No. B1436544
CAS RN: 28332-99-2
M. Wt: 255.22 g/mol
InChI Key: JYTNCILGSJWIDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dihydroxy-9-acridinecarboxylic acid is a chemical compound with the molecular formula C14H9NO4 . It has an average mass of 255.226 Da and a monoisotopic mass of 255.053162 Da . It appears as a bright yellow to yellow-green crystalline powder .


Molecular Structure Analysis

The molecular structure of 1,3-Dihydroxy-9-acridinecarboxylic acid consists of a three-ring system with two hydroxyl groups and a carboxylic acid group . The InChI string representation of the molecule is 1S/C14H9NO4/c16-7-5-10-13 (11 (17)6-7)12 (14 (18)19)8-3-1-2-4-9 (8)15-10/h1-6,16-17H, (H,18,19) .


Physical And Chemical Properties Analysis

1,3-Dihydroxy-9-acridinecarboxylic acid has a melting point of 280°C (dec.) (lit.) . Its empirical formula is C14H9NO4, and it has a molecular weight of 255.23 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Acridine Derivatives : 1,3-Dihydroxyacridine-9-carboxylic acids are synthesized through the Pfitzinger reaction from methylphloroglucinol. Their bromination and azo-coupling reactions have been studied, along with computer simulation to determine potential pharmacokinetic and toxic properties (Melyshenkova et al., 2018).

  • Chemiluminescent Properties : Acridinium compounds derived from 9-acridine carboxylic esters of hydroxamic and sulphohydroxamic acids have been shown to exhibit promising chemiluminescent properties. These compounds are significant as chemiluminescent labels, detectable at very low levels, and offer high chemical stability and efficiency (Renotte et al., 2000).

  • Crystal Engineering with Coordination Compounds : Coordination compounds involving 1,3-dihydroxy-9-acridinecarboxylic acid have been synthesized and characterized. These compounds are notable for their supramolecular frameworks driven by π-π stacking interactions, offering insights into crystal engineering (Eshtiagh-Hosseini et al., 2014).

  • Solid-Phase Synthesis of Conjugates : The solid-phase synthesis of acridine-peptide conjugates using 9-anilinoacridine-4-carboxylic acid highlights the potential of these compounds in generating libraries for the discovery of structure-specific nucleic acid ligands (Carlson & Beal, 2000).

Applications in Photophysics and Luminescence

  • Chemiluminogenic Acridinium Salts : Studies on chemiluminogenic acridinium salts reveal their utility as chemiluminescent indicators in medical diagnostics. The study also confirmed the appearance of unstable cationic intermediates in an alkaline environment during chemiluminescence (Czechowska et al., 2017).

  • Fluorescent Sensing of Chromium : 9-Acridone-4-carboxylic acid has been established as an efficient Cr(III) fluorescent sensor, useful for trace level detection and speciation studies of chromium (Karak et al., 2011).

  • Photoactive Precursors in Neurotransmitter Release : Acridinyl methyl esters have been explored as photoactive precursors in the release of neurotransmitter amino acids, showing promise for practical applications in photophysics (Piloto et al., 2013).

  • Photophysical and Biological Applications : Research on fluorescent photoremovable precursors based on acridin-9-ylmethyl ester demonstrates their sensitivity to environmental factors like polarity and pH, with potential applications in biological studies (Jana et al., 2013).

Surface Chemistry and Molecular Architecture

  • Acridine Carboxylic Acid Monolayers : The study of acridine-9-carboxylic acid monolayers on Ag(111) surfaces reveals insights into molecular architecture and hydrogen bonding interactions, with implications for surface chemistry and nanotechnology (Xu et al., 2006).

Other Notable Applications

  • Synthesis of Eu(III) Luminescent Probe : The synthesis of Eu(III)-9-acridinecarboxylate complexes for sensing ds-DNA showcases the potential of 1,3-dihydroxy-9-acridinecarboxylic acid derivatives in molecular sensing and fluorescence studies (Azab et al., 2011).

  • Synthesis of Acrimarins : The synthesis of acrimarins from 1,3,5-trioxygenated-9-acridone derivatives highlights the chemical versatility of these compounds in creating novel molecular structures (Herath et al., 2004).

Safety And Hazards

1,3-Dihydroxy-9-acridinecarboxylic acid may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

1,3-dihydroxyacridine-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO4/c16-7-5-10-13(11(17)6-7)12(14(18)19)8-3-1-2-4-9(8)15-10/h1-6,16-17H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYTNCILGSJWIDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C(=CC(=CC3=N2)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30400296
Record name 1,3-Dihydroxy-9-acridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dihydroxy-9-acridinecarboxylic acid

CAS RN

28332-99-2
Record name 1,3-Dihydroxy-9-acridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dihydroxy-9-acridinecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Dihydroxy-9-acridinecarboxylic acid
Reactant of Route 2
1,3-Dihydroxy-9-acridinecarboxylic acid
Reactant of Route 3
1,3-Dihydroxy-9-acridinecarboxylic acid
Reactant of Route 4
1,3-Dihydroxy-9-acridinecarboxylic acid
Reactant of Route 5
1,3-Dihydroxy-9-acridinecarboxylic acid
Reactant of Route 6
Reactant of Route 6
1,3-Dihydroxy-9-acridinecarboxylic acid

Citations

For This Compound
2
Citations
EP Diamandis - Analyst, 1992 - pubs.rsc.org
Thirty-three candidate flurogenic chelators for Eu3+ and Tb3+ were examined. Ten were found to form highly fluorescent complexes with Eu3+ and five with Tb3+. In all cases, the …
Number of citations: 58 pubs.rsc.org
CR Evanko - 1997 - search.proquest.com
A systematic study of the role of structural features of NOM-analog organic acids in influencing mineral-organic acid interactions was performed. Goethite, a crystalline form of iron oxide …
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.